molecular formula C17H25N5O4S2 B2742926 1,3,5-trimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 1448070-55-0

1,3,5-trimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2742926
CAS No.: 1448070-55-0
M. Wt: 427.54
InChI Key: SGGZCCNTJMBXRF-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring is then functionalized with appropriate substituents, including trimethyl groups and a piperidine moiety. The sulfonyl group is introduced through a sulfonation reaction, and the final product is obtained through a series of purification steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It may serve as a lead compound for the development of new drugs.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • Pyrazole derivatives

  • Sulfonamide-based molecules

  • Piperidine derivatives

  • Pyridine derivatives

Properties

IUPAC Name

1,3,5-trimethyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O4S2/c1-13-17(14(2)21(3)20-13)27(23,24)19-11-15-6-9-22(10-7-15)28(25,26)16-5-4-8-18-12-16/h4-5,8,12,15,19H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGZCCNTJMBXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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